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Compound of Interest

Compound Name: Ethylphosphonic dichloride

Cat. No.: B015551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
ethylphosphonic dichloride (C2HsP(O)CI2), a key intermediate in the synthesis of various
organophosphorus compounds. This document details nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
ethylphosphonic dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

JH,H) = 7.7, I(PH) =
~2.4 dt -CH>-
18.0

J(H,H) =7.7, J(PH) =
~1.4 dt -CHs
22.0
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Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and spectrometer frequency. The data presented here is a representative example.

1.1.2. 3C NMR Data

Chemical Shift (8) ppm Coupling Constant (J) Hz Assignment
~30 J(P,C) = 105 -CH2-
~6 JPPC)=5 -CHs

Note: The carbon signals are split into doublets due to coupling with the phosphorus nucleus.

1.1.3. 3P NMR Data

Chemical Shift (6) ppm

~45

Note: The 3P chemical shift is referenced to 85% H3PQOa. This value is an estimate based on

related compounds and may vary.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

2080 - C-H stretch (asymmetric, -
CHs)

2045 Medium C-H stretch (asymmetric, -
CH2)

~2880 Medium C-H stretch (symmetric, -CHs)

~1460 Medium C-H bend (scissoring, -CH2)

~1385 Medium C-H bend (symmetric, -CHs)

~1260 Strong P=0 stretch

~1040 Strong P-C stretch

~530 Strong P-Cl stretch

Mass Spectrometry (MS)

miz Relative Intensity Assighment

146 Moderate [M]* (3°Cl2)

148 Moderate [M+2]* (3>CIFCl)

150 Low [M+4]* (3Cl2)

117 High [M - C2Hs]*

81 High [POCI2]*

63 Moderate [POCI]*

a7 Moderate [PO]*

29 High [C2Hs]*

Experimental Protocols
NMR Spectroscopy
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Objective: To obtain high-resolution *H, 13C, and 3P NMR spectra of ethylphosphonic
dichloride.

Materials:

Ethylphosphonic dichloride (reagent grade)
Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)
5 mm NMR tubes

Pipettes

Instrumentation:

400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

Prepare a ~5-10% (v/v) solution of ethylphosphonic dichloride in CDCIs in a clean, dry 5
mm NMR tube.

Cap the NMR tube and carefully invert it several times to ensure homogeneity.
Insert the sample into the NMR spectrometer.
Tune and shim the spectrometer for the sample.

For *H NMR: Acquire the spectrum using a standard pulse program. Use a spectral width of
approximately 10 ppm, centered around 5 ppm.

For 13C NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral
width of approximately 50 ppm, centered around 25 ppm.

For 31P NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral
width of approximately 100 ppm, centered around 50 ppm. Use an external reference of 85%
H3POa.
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e Process the acquired free induction decays (FIDs) with appropriate Fourier transformation,
phase correction, and baseline correction.

o Reference the *H and 13C spectra to the TMS signal at 0.00 ppm. Reference the 3P
spectrum to the external standard.

IR Spectroscopy

Objective: To obtain the infrared spectrum of neat ethylphosphonic dichloride.
Materials:

o Ethylphosphonic dichloride (reagent grade)

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
 |sopropanol and lint-free wipes

Procedure:

e Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of ethylphosphonic dichloride directly onto the center of the ATR
crystal.

e Acquire the sample spectrum over the range of 4000-400 cm~1.
o Clean the ATR crystal thoroughly with isopropanol and lint-free wipes after the measurement.

» Process the spectrum by subtracting the background and performing any necessary baseline
corrections.

Mass Spectrometry

Obijective: To obtain the electron ionization (EI) mass spectrum of ethylphosphonic
dichloride.
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Materials:

o Ethylphosphonic dichloride (reagent grade)
e Dichloromethane (HPLC grade)

e GC-MS system with an EI source

Procedure:

e Prepare a dilute solution of ethylphosphonic dichloride in dichloromethane (approximately
1 mg/mL).

e Inject a small volume (e.g., 1 yL) of the solution into the GC-MS system.

o Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature
program that allows for the elution of ethylphosphonic dichloride.

o Set the mass spectrometer to operate in EI mode with an ionization energy of 70 eV.
e Acquire the mass spectrum over a mass range of m/z 10-200.
« |dentify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of
ethylphosphonic dichloride.
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Connectivity & Environment

Spectroscopic Techniques
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Caption: Workflow for the spectroscopic analysis of ethylphosphonic dichloride.
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Spin-Spin Coupling

J(P,H)

Ethyl Group Structure

CHs CH:2 P

Click to download full resolution via product page
Caption: Spin-spin coupling in the *H NMR spectrum of ethylphosphonic dichloride.

» To cite this document: BenchChem. [Spectroscopic Profile of Ethylphosphonic Dichloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015551#spectroscopic-data-nmr-ir-mass-spec-of-
ethylphosphonic-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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